5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound that features a unique combination of benzo[d]imidazole and benzo[f][1,4]oxazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction facilitates the formation of the benzo[f][1,4]oxazepine ring through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f][1,4]oxazepine moiety.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an anticonvulsant agent. Studies have demonstrated its ability to inhibit seizures in animal models, making it a candidate for further development as an antiepileptic drug .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been identified as a potent inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a target for colorectal cancer treatment .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting neurological and oncological conditions.
Wirkmechanismus
The mechanism of action of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it likely modulates ion channels or neurotransmitter receptors in the brain. As an anticancer agent, it inhibits TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares the benzo[f][1,4]oxazepine core and has been studied for its anticonvulsant properties.
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These derivatives have shown significant anticonvulsant and hypnotic activities.
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound is another derivative with potential pharmacological applications.
Uniqueness
What sets 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its dual pharmacophore structure, combining the properties of benzo[d]imidazole and benzo[f][1,4]oxazepine. This unique combination enhances its potential as a multifunctional therapeutic agent, particularly in the fields of neurology and oncology.
Eigenschaften
Molekularformel |
C18H17N3O3 |
---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
5-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H17N3O3/c22-16(12-5-6-14-15(9-12)20-18(23)19-14)11-21-7-8-24-17-4-2-1-3-13(17)10-21/h1-6,9H,7-8,10-11H2,(H2,19,20,23) |
InChI-Schlüssel |
QJWDEVNHDDEALG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2CN1CC(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.